An In-depth Technical Guide to the Chemical Properties of 1,3-Dimercapto-2-propanol
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimercapto-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimercapto-2-propanol, a molecule of significant interest in medicinal chemistry and toxicology, is a dithiol compound renowned for its potent metal-chelating properties. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, reactivity, and spectral characteristics. We will delve into the mechanistic underpinnings of its action as a heavy metal antidote, explore its broader reactivity profile beyond chelation, and provide detailed spectral analysis for its characterization. This document is intended to serve as a technical resource for researchers and professionals engaged in drug development and related scientific fields.
Molecular Structure and Physicochemical Properties
1,3-Dimercapto-2-propanol, also known as Dimercaprol or British Anti-Lewisite (BAL), is a small organic molecule with the chemical formula C₃H₈OS₂.[1] Its structure features a three-carbon backbone with two sulfhydryl (-SH) groups at positions 1 and 3, and a hydroxyl (-OH) group at position 2. This unique arrangement of functional groups is central to its chemical behavior and biological activity.
Table 1: Physicochemical Properties of 1,3-Dimercapto-2-propanol
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈OS₂ | |
| Molecular Weight | 124.23 g/mol | |
| Appearance | Clear, colorless viscous liquid with a pungent, offensive odor | |
| Boiling Point | 120 °C at 15 mmHg | |
| Density | 1.239 g/mL at 25 °C | |
| Solubility | Moderately soluble in water; soluble in acetone, ether, and alcohol | |
| pKa | Not readily available |
Synthesis of 1,3-Dimercapto-2-propanol
The synthesis of 1,3-dimercapto-2-propanol can be achieved through various routes, often starting from glycerol or its derivatives. One common approach involves the conversion of the hydroxyl groups of a protected glycerol to thiol groups. A representative synthetic strategy is outlined below.
Conceptual Synthesis Workflow
Caption: A generalized workflow for the synthesis of 1,3-Dimercapto-2-propanol.
Illustrative Experimental Protocol
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Step 1: Protection of Glycerol: The primary hydroxyl groups of glycerol are selectively protected, for instance, by forming an acetal with acetone to yield solketal.
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Step 2: Activation of the Remaining Hydroxyl Group: The remaining secondary hydroxyl group is then activated, for example, by conversion to a tosylate or mesylate, which are good leaving groups.
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Step 3: Nucleophilic Substitution with a Thiolating Agent: The activated intermediate is treated with a nucleophilic sulfur source, such as potassium thioacetate, to introduce the thiol functionality.
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Step 4: Deprotection and Hydrolysis: The protecting group is removed, and the thioacetate is hydrolyzed, typically under basic conditions, to yield the final product, 1,3-dimercapto-2-propanol.
Chemical Reactivity
The reactivity of 1,3-dimercapto-2-propanol is dominated by the presence of its two primary thiol groups and one secondary alcohol group.
Chelation of Heavy Metals
The most prominent chemical property of 1,3-dimercapto-2-propanol is its ability to act as a potent chelating agent for heavy metals. This is the basis for its clinical use as an antidote for poisoning by arsenic, mercury, gold, and lead.[2][3] The two thiol groups can coordinate with a metal ion, forming a stable five- or six-membered ring complex that can be safely excreted from the body.[2]
Caption: Chelation of a heavy metal ion by 1,3-Dimercapto-2-propanol.
Oxidation Reactions
The thiol groups of 1,3-dimercapto-2-propanol are susceptible to oxidation. In the presence of oxidizing agents, they can form disulfide bonds, leading to the formation of cyclic disulfides or linear polymers. For example, oxidation with ferric ions on the surface of iron(III) hydroxide oxide can yield polydisulfide oligomers.[2] This reactivity is important to consider in its handling and storage, as it can be air-sensitive.
Reactions with Electrophiles
The sulfur atoms in the thiol groups are nucleophilic and can react with a variety of electrophiles. These reactions can include alkylation, acylation, and addition to carbon-carbon double bonds. This reactivity allows for the chemical modification of 1,3-dimercapto-2-propanol to create derivatives with tailored properties.
Role as a Reducing Agent
Thiols are known to act as reducing agents, and 1,3-dimercapto-2-propanol is no exception. It can participate in redox reactions, for instance, by reducing disulfide bonds in proteins. In organic synthesis, it can be employed as a reducing agent in specific transformations.
Spectral Analysis
Spectroscopic techniques are essential for the identification and characterization of 1,3-dimercapto-2-propanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1,3-dimercapto-2-propanol is expected to show distinct signals for the protons on the carbon backbone, the hydroxyl proton, and the sulfhydryl protons. The chemical shifts and coupling patterns provide valuable information about the molecular structure. A detailed analysis of the ¹H NMR spectrum can be found in the literature.[4]
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¹³C NMR: The carbon-13 NMR spectrum will exhibit three signals corresponding to the three non-equivalent carbon atoms in the molecule. The chemical shifts of these signals are influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-dimercapto-2-propanol displays characteristic absorption bands for the O-H, S-H, C-S, and C-H bonds. A combined experimental and theoretical study has provided a detailed vibrational analysis of the molecule.[5]
Table 2: Key IR Absorption Bands for 1,3-Dimercapto-2-propanol
| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |
| O-H stretch | ~3400 (broad) | Hydrogen-bonded hydroxyl group | [5] |
| C-H stretch | 2850-3000 | Aliphatic C-H bonds | [5] |
| S-H stretch | 2550-2600 (weak) | Sulfhydryl group | [5] |
| C-O stretch | 1000-1200 | Carbon-oxygen single bond | [5] |
| C-S stretch | 600-800 | Carbon-sulfur single bond | [5] |
Mass Spectrometry (MS)
Mass spectrometry of 1,3-dimercapto-2-propanol will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will provide further structural information, with characteristic losses of functional groups such as H₂S, H₂O, and fragments of the carbon chain. The molecular ion peak for propan-2-ol, a related compound, is observed at an m/z of 60, corresponding to [C₃H₈O]⁺.[6]
Applications in Research and Drug Development
Beyond its established role as a heavy metal antidote, 1,3-dimercapto-2-propanol and its derivatives are explored in various research and development areas:
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Nanoparticle Synthesis: The thiol groups can act as capping agents in the synthesis of metal nanoparticles, controlling their size and stability.[7]
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Medicinal Chemistry: It serves as a scaffold for the synthesis of new chemical entities with potential therapeutic applications.
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Biochemical Research: It is used as a reducing agent to maintain the reduced state of proteins and other biological molecules containing disulfide bonds.
Safety and Handling
1,3-Dimercapto-2-propanol is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed and causes skin, eye, and respiratory tract irritation.[8] It is also incompatible with strong oxidizing agents, acids, and several other classes of compounds.[8] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
1,3-Dimercapto-2-propanol is a versatile molecule with a rich chemistry primarily dictated by its dithiol and alcohol functionalities. Its profound ability to chelate heavy metals has cemented its place in medicine. A thorough understanding of its synthesis, reactivity, and spectral properties is crucial for its safe and effective use in research and the development of new therapeutic agents. This guide has provided a detailed overview of these key chemical aspects to support the endeavors of the scientific community.
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